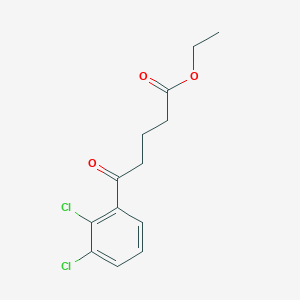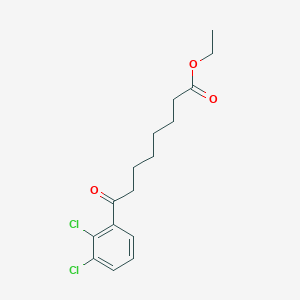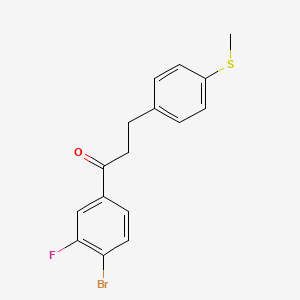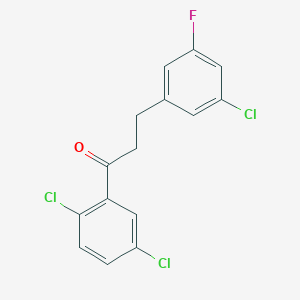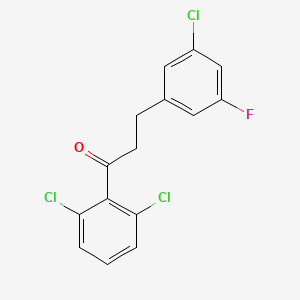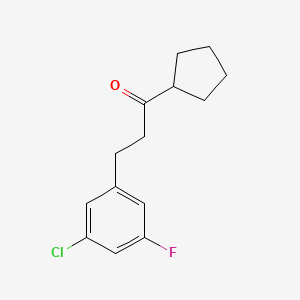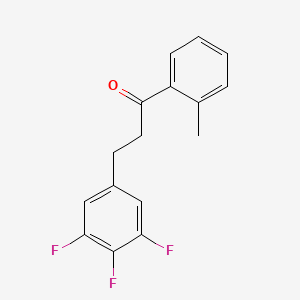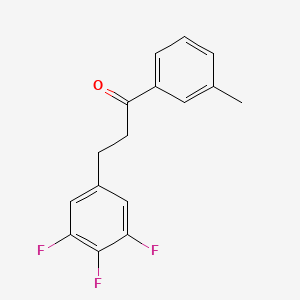
Cyclopropyl 3-(1,3-dioxolan-2-YL)phenyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Nickeladihydropyran Formation
Cyclopropyl phenyl ketone undergoes oxidative addition to Ni(PCy3), forming a nickeladihydropyran, which is key for Ni(0)-catalyzed cycloaddition to produce cyclopentane compounds (Ogoshi et al., 2006).
Photoinduced Alkylation
Photosensitized hydrogen abstraction from 2-alkyl-1,3-dioxolanes by triplet benzophenone yields monoprotected 1,4-diketones, showing a viable alternative for 1,4-diketones synthesis via radicals (Mosca et al., 2001).
Sulfonation Studies
Sulfonation of cyclopropyl phenyl ketone with sulfur trioxide in nitromethane yields 1-benzoyl-1,3-propanesultone, demonstrating a pathway for synthesizing hydroxypropanesulfonates (Ansink & Cerfontain, 1995).
Iridium-Catalyzed Hydrogen Borrowing
Ortho-disubstituted phenyl and cyclopropyl ketones are crucial for iridium-catalyzed hydrogen borrowing, enabling α-branched ketones formation and further manipulation into carboxylic acid derivatives (Frost et al., 2015).
[3 + 2] and [3 + 3] Additions
1,3-Dipolar synthons from vicinal TBDPS-substituted cyclopropyl alkyl/phenyl ketones react with allenylsilanes, facilitating [3 + 2] and [3 + 3] adducts formation with high regio- and stereocontrol (Yadav & Sriramurthy, 2004).
Fischer Indolisation Study
Cyclopropyl phenyl ketone reacts with phenylhydrazine, leading to the formation of tetrahydro-pyridazine and phenylindole, offering insights into indole synthesis (Robinson et al., 1987).
Zeolite-Catalyzed Synthesis
Zeolites catalyze the synthesis of 4-phenyl-1,3-dioxolanes from styrene oxide and ketones, suggesting a pathway influenced by acidity and diffusion factors (Zatorski & Wierzchowski, 1991).
Photoinitiated Polymerization
Substituted 2-cyclopropyl-4-methylene-1,3-dioxolanes undergo photoinitiated cationic polymerization, forming polyether ketones without cyclopropane ring opening (Al-Doaiss et al., 2001).
Eigenschaften
IUPAC Name |
cyclopropyl-[3-(1,3-dioxolan-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-12(9-4-5-9)10-2-1-3-11(8-10)13-15-6-7-16-13/h1-3,8-9,13H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOZIZUKMHNYOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC(=C2)C3OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645090 |
Source


|
| Record name | Cyclopropyl[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-72-3 |
Source


|
| Record name | Cyclopropyl[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropyl[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
